BenchChemオンラインストアへようこそ!

A 33

PDE4B inhibitor subtype selectivity cAMP signaling

A 33 is a >100-fold selective PDE4B inhibitor over PDE4D, avoiding emesis from PDE4D inhibition seen in roflumilast/rolipram. Orally bioavailable, low-dose efficacy (0.03-3 mg/kg) for chronic CNS studies in Alzheimer's, TBI, addiction. The preferred positive control for high-throughput screening of next-gen PDE4B inhibitors. Purchase for unambiguous target validation.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.9 g/mol
Cat. No. B1666388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 33
SynonymsA 33;  A33;  A-33
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C
InChIInChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23)
InChIKeyFDVSPBLZPJMXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 33 (A-33) Selective PDE4B Inhibitor: Baseline Selectivity and Potency Profile for CNS and Inflammation Research


A 33 (also designated A-33, PDE4B-IN-2) is a potent, orally active, and highly selective catalytic site-targeting inhibitor of phosphodiesterase 4B (PDE4B), a member of the cAMP-specific phosphodiesterase family. The compound exhibits an IC50 of 15 nM against PDE4B and demonstrates greater than 100‑fold selectivity over PDE4D (IC50 = 1.7 µM) . Structural studies reveal that A 33 achieves subtype selectivity by capturing the C‑terminal regulatory helix CR3 (Control Region 3) of PDE4B across the active site, a conformation that sterically impedes cAMP access and is not accessible in PDE4D [1].

Why Pan‑PDE4 or PDE4D‑Selective Inhibitors Cannot Replace A 33 in PDE4B‑Targeted Studies


The four PDE4 subtypes (A‑D) share a virtually identical catalytic domain, yet they mediate distinct physiological and pathophysiological processes. Pan‑PDE4 inhibitors such as rolipram lack subtype discrimination and elicit emesis primarily through PDE4D inhibition, limiting their therapeutic utility [1]. Conversely, PDE4D‑selective inhibitors (e.g., D159687) exert procognitive but not antidepressant effects, while PDE4B inhibition is mechanistically linked to antidepressant‑like responses and modulation of neuroinflammation [2]. Consequently, substituting a PDE4B‑selective tool compound with a less selective or differently selective analog will confound target‑validation studies and produce divergent in vivo phenotypes. The quantitative evidence below establishes the specific, measurable advantages of A 33 over its closest functional and pharmacological comparators.

A 33 Quantified Differentiation: Head‑to‑Head Selectivity, Functional Efficacy, and In Vivo Advantages


Subtype Selectivity: >100‑Fold Preference for PDE4B Over PDE4D

A 33 inhibits PDE4B with an IC50 of 15 nM, while its potency against PDE4D is 1.7 µM, yielding a selectivity ratio of 113‑fold . In contrast, the pan‑PDE4 inhibitor rolipram exhibits IC50 values of 130 nM (PDE4B) and 240 nM (PDE4D), providing only ~1.8‑fold selectivity [1]. This level of discrimination is critical for dissecting PDE4B‑specific functions without confounding PDE4D‑mediated effects.

PDE4B inhibitor subtype selectivity cAMP signaling

Behavioral Pharmacology: Antidepressant‑Like Efficacy in Forced Swim and Tail Suspension Tests Versus PDE4D Inhibitor D159687

In head‑to‑head behavioral studies, A 33 (0.1–1 mg/kg, i.p.) significantly reduced immobility time in the mouse forced swim test (FST) and tail suspension test (TST), classical assays for antidepressant‑like activity [1]. In the novelty suppressed feeding (NSF) test, a model sensitive to chronic antidepressant treatment, 0.3 mg/kg A 33 administered for 7 days reduced feeding latency [1]. The PDE4D‑selective inhibitor D159687, evaluated at comparable doses, produced no antidepressant‑like effect in either the FST or TST [1].

antidepressant forced swim test tail suspension test behavioral pharmacology

In Vivo Anti‑Inflammatory Activity: Dose‑Dependent TNF‑α Suppression with Oral Efficacy

A 33 inhibits lipopolysaccharide (LPS)‑induced tumor necrosis factor‑α (TNF‑α) production in mice with an ID50 of 14 mg/kg following oral administration . This systemic anti‑inflammatory effect is attributed to selective PDE4B inhibition in monocytes and macrophages. In contrast, pan‑PDE4 inhibition by rolipram, while also reducing TNF‑α, is accompanied by emetic side effects that limit dose escalation [1].

anti-inflammatory TNF‑α neuroinflammation PDE4B inhibitor

Brain Penetration and Efficacy in Traumatic Brain Injury (TBI) Model

Following intraperitoneal administration of 0.3 mg/kg A 33, compound levels are significantly elevated in the brains of TBI animals compared to sham controls (F(1,8)=11.986, p=0.009), indicating enhanced penetration across a compromised blood‑brain barrier [1]. In the same model, A 33 treatment reduced cortical contusion volume at 3 days post‑injury, attenuated markers of microglial activation and neutrophil infiltration, and improved hippocampal‑dependent memory deficits [2]. Pan‑PDE4 inhibitors such as rolipram have been shown to exacerbate hemorrhage and worsen histopathological outcomes after TBI [3].

neuroprotection traumatic brain injury brain penetration cognitive recovery

Therapeutic Window: Reduced Emetic Potential Compared to Pan‑PDE4 Inhibitors

In the ketamine/xylazine anesthesia duration test, a surrogate model for emetic liability, A 33 did not shorten anesthesia time until a dose of 10 mg/kg i.p. — a dose 100‑fold higher than its minimum effective antidepressant dose (0.1 mg/kg) [1]. In comparison, the PDE4D‑selective inhibitor D159687 shortened anesthesia at 30 mg/kg, only 10‑fold above its effective cognitive dose. These data indicate a substantially larger therapeutic window for A 33 relative to both pan‑PDE4 and PDE4D‑selective inhibitors [1].

therapeutic window emesis anesthesia duration PDE4B

Structural Determinant of Selectivity: Unique CR3 Helix Capture Mechanism

Co‑crystal structure (PDB: 4MYQ) reveals that A 33 binds within the active site of PDE4B and induces a conformation in which the C‑terminal regulatory helix CR3 (Control Region 3) folds across the active site, sterically occluding cAMP entry [1]. This conformation is stabilized by sequence differences between PDE4B and PDE4D; reciprocal mutation of two non‑conserved residues (PDE4B Ile582/Leu594 vs. PDE4D Leu587/Met599) swaps selectivity by 70‑80 fold [2]. This structural insight confirms that A 33 is not a generic active‑site binder but a subtype‑selective tool that exploits PDE4B‑specific allostery.

crystal structure allosteric regulation CR3 helix PDE4B selectivity

A 33 Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: Validating PDE4B as an Antidepressant Target Without PDE4D Confounds

Use A 33 at 0.1–1 mg/kg i.p. in mouse forced swim or tail suspension tests to generate robust antidepressant‑like signals. The >100‑fold selectivity over PDE4D ensures that positive results are not confounded by PDE4D‑mediated emesis or cognitive effects [1]. Pair with the PDE4D‑selective inhibitor D159687 as a negative control to demonstrate subtype specificity.

Neuroinflammation and Traumatic Brain Injury (TBI) Preclinical Studies

Administer A 33 at 0.3 mg/kg i.p. in rodent controlled cortical impact models. The compound achieves elevated brain exposure in injured tissue, reduces microglial activation and contusion volume, and preserves hippocampal memory function [2][3]. Avoids the post‑TBI hemorrhagic worsening observed with pan‑PDE4 inhibitors like rolipram [3].

Peripheral Inflammation Research: Oral Anti‑TNF‑α Studies with a Defined Therapeutic Window

For studies requiring oral dosing, A 33 can be administered at 14 mg/kg p.o. to inhibit LPS‑induced TNF‑α production . The compound's wide therapeutic window (100‑fold margin to emetic‑like effects) permits chronic dosing regimens that are impractical with pan‑PDE4 inhibitors.

Structural Biology and Medicinal Chemistry: PDE4B‑Specific Allostery and CR3 Helix Engagement

Co‑crystallization of A 33 with the PDE4B catalytic domain (PDB: 4MYQ) provides a validated template for structure‑based drug design targeting the CR3 regulatory helix [4]. This structural information is essential for medicinal chemists optimizing next‑generation PDE4B‑selective scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.